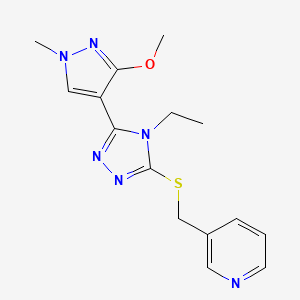
3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine represents a unique chemical structure that integrates multiple pharmacologically relevant moieties. This compound is a derivative of triazole and pyrazole, both of which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N5O2S, with a molecular weight of approximately 295.36 g/mol. The structure includes:
- A triazole ring which is linked to a pyrazole moiety .
- A thiol group that may enhance biological interactions.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₅O₂S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 1014094-26-8 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazole structures exhibit significant biological activities. The specific biological activities of This compound are yet to be extensively documented; however, related compounds have demonstrated various pharmacological effects.
Antimicrobial Activity
Compounds similar in structure have shown notable antimicrobial properties. For instance:
- Triazole derivatives are often employed as antifungal agents due to their ability to inhibit fungal cell wall synthesis.
Anticancer Properties
The presence of the triazole moiety suggests potential anticancer activity. Derivatives of triazoles have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of enzyme pathways involved in cell growth.
- Induction of apoptosis in cancer cells.
Recent studies have shown that related triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research on this compound.
Case Studies and Research Findings
A review of literature on similar compounds reveals significant findings regarding their biological activities:
- Antifungal Activity : A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentration (MIC) values indicating potent antifungal activity against strains like Candida albicans and Aspergillus niger .
- Cytotoxic Effects : Another investigation into mercapto-substituted triazoles revealed that some compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . These findings underscore the potential for This compound to exhibit similar or enhanced activities.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 4-Ethyl-5-(3-methoxy-pyrazol)-triazole | Antifungal | <8 |
| Mercapto-substituted triazoles | Cytotoxic against HCT116 cells | 6.2 |
| Triazole-thiol hybrids | Antimicrobial | <32 |
While specific mechanisms for This compound remain largely unexplored, it is hypothesized that its activity may involve:
- Enzyme inhibition , particularly those involved in nucleic acid synthesis.
- Disruption of cellular signaling pathways , leading to altered cell proliferation and survival.
Eigenschaften
IUPAC Name |
3-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-6-5-7-16-8-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENIEPYXOWSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














